2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide

Catalog No.
S766066
CAS No.
86847-63-4
M.F
C13H22N2OSi
M. Wt
250.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-p...

CAS Number

86847-63-4

Product Name

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide

IUPAC Name

2,2-dimethyl-N-(3-trimethylsilylpyridin-2-yl)propanamide

Molecular Formula

C13H22N2OSi

Molecular Weight

250.41 g/mol

InChI

InChI=1S/C13H22N2OSi/c1-13(2,3)12(16)15-11-10(17(4,5)6)8-7-9-14-11/h7-9H,1-6H3,(H,14,15,16)

InChI Key

WJGJZDHOKCDEGB-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)[Si](C)(C)C

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)[Si](C)(C)C

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide is characterized by its unique structure, which includes a dimethyl group and a trimethylsilanyl group attached to a pyridine ring. The compound has a molecular formula of C13H18N2OSi and a CAS number of 86847-63-4. It appears as a solid with a melting point of approximately 101.4-101.5°C . The presence of the trimethylsilanyl group enhances its solubility and stability in organic solvents.

Typical of amides and silanes. These include:

  • Nucleophilic Substitution: The nitrogen atom can be involved in nucleophilic substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Silane Reactions: The trimethylsilanyl group can engage in reactions typical for silanes, such as hydrosilylation or deprotection reactions.

Research on the biological activity of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide is limited but suggests potential applications in medicinal chemistry. Compounds containing pyridine rings are often investigated for their pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives exhibit activity against various bacterial strains.
  • Anticancer Properties: Preliminary studies indicate that similar compounds may have cytotoxic effects on cancer cells.

Several methods can be employed to synthesize 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide:

  • Direct Amide Formation:
    • Reacting 3-trimethylsilanyl-pyridine with propionic acid or its derivatives using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
  • Silylation Reactions:
    • Silylation of pyridine followed by alkylation with appropriate alkyl halides to introduce the propionamide functionality.
  • Multi-step Synthesis:
    • Starting from simpler precursors through a series of reactions involving protection/deprotection steps to yield the final product.

The compound has several potential applications:

  • Research Chemical: Used in organic synthesis and medicinal chemistry research.
  • Pharmaceutical Development: Potential precursor for developing new drugs targeting various diseases.
  • Material Science: May be utilized in creating functional materials due to its unique silane properties.

Interaction studies involving 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide focus primarily on its binding affinity with biological targets. Investigations into its interactions with enzymes or receptors could provide insights into its potential therapeutic effects. Additionally, studies assessing its stability in biological environments are crucial for evaluating its viability as a drug candidate.

Several compounds share structural similarities with 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
2,2-Dimethyl-N-(4-trimethylsilanyl-pyridin-2-yl)-propionamideSimilar dimethyl and propionamide groupsDifferent pyridine substitution (4-position)
N-(3-trimethylsilanyl-pyridin-2-yl) propanamideLacks dimethyl group; simpler structureFocused on simpler amide functionality
N-(pyridin-3-yl) propanamideNo silane group; basic amide structureCommonly studied for biological activity

The uniqueness of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide lies in its combination of both silane and pyridine functionalities, which may enhance solubility and biological interactions compared to other similar compounds.

Wikipedia

2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-2-yl]propanamide

Dates

Modify: 2023-08-15

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